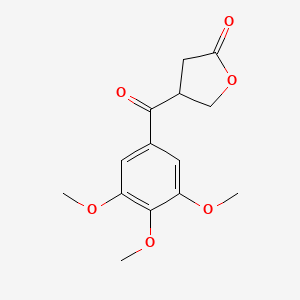
Ethyl 4-bromohexa-2,4-dienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-bromohexa-2,4-dienoate is an organic compound with the molecular formula C8H11BrO2. It is characterized by the presence of a bromo group attached to a conjugated diene system, making it a valuable intermediate in organic synthesis. The compound’s structure includes an ester functional group, which contributes to its reactivity and versatility in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 4-bromohexa-2,4-dienoate can be synthesized through several methods. One common approach involves the Pd-catalyzed cross-coupling reaction, such as the Negishi coupling, using ethyl (E)- and (Z)-β-bromoacrylates . Another method includes the Fe-catalyzed cross-coupling of ethyl (2E,4Z)-5-chloropenta-2,4-dienoate with n-pentylmagnesiumbromide . These methods ensure high stereoselectivity and yield.
Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. The use of Pd-catalyzed and Fe-catalyzed reactions is favored due to their efficiency and cost-effectiveness. The reactions are conducted under controlled conditions to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-bromohexa-2,4-dienoate undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromo group or the conjugated diene system.
Common Reagents and Conditions:
Pd-Catalyzed Reactions: Palladium catalysts are commonly used in cross-coupling reactions involving this compound.
Fe-Catalyzed Reactions: Iron catalysts are employed for cross-coupling reactions due to their low cost and high catalytic efficiency.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted dienoates, while oxidation reactions can produce corresponding epoxides or other oxidized derivatives .
Scientific Research Applications
Ethyl 4-bromohexa-2,4-dienoate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 4-bromohexa-2,4-dienoate involves its reactivity towards nucleophiles and electrophiles. The conjugated diene system and the ester functional group play crucial roles in its chemical behavior. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Ethyl 2,4-decadienoate:
Methyl 6-bromohexa-2,4-dienoate: A similar compound with a methyl ester group instead of an ethyl ester.
Uniqueness: Ethyl 4-bromohexa-2,4-dienoate is unique due to its specific substitution pattern and the presence of a bromo group, which imparts distinct reactivity and applications compared to other similar compounds .
Properties
CAS No. |
62006-47-7 |
|---|---|
Molecular Formula |
C8H11BrO2 |
Molecular Weight |
219.08 g/mol |
IUPAC Name |
ethyl 4-bromohexa-2,4-dienoate |
InChI |
InChI=1S/C8H11BrO2/c1-3-7(9)5-6-8(10)11-4-2/h3,5-6H,4H2,1-2H3 |
InChI Key |
XQSOOCVCWMPMMC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=CC(=CC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




methylidene}-4-chlorocyclohexa-2,4-dien-1-one](/img/structure/B14557231.png)





![7-[2-(3-Hydroxy-3-methyloct-1-EN-1-YL)-5-oxopyrrolidin-1-YL]heptanoic acid](/img/structure/B14557261.png)



![5-(2-Nitroethenyl)-2-[3-(2-nitroethenyl)phenoxy]phenol](/img/structure/B14557286.png)

